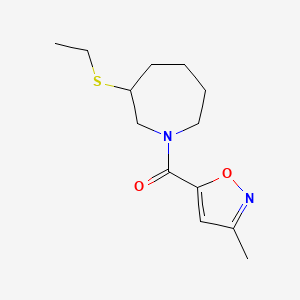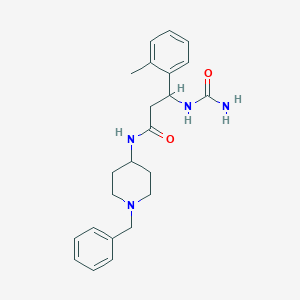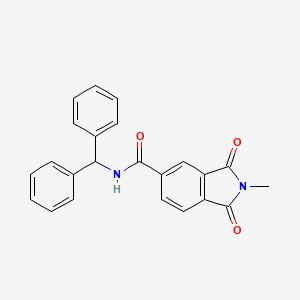
(3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the azepane family and has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of (3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of the GABAergic system. It has been reported to enhance the activity of GABA receptors, which results in an increase in GABAergic neurotransmission. This, in turn, leads to the inhibition of neuronal excitability and the promotion of sedation and anxiolysis.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been reported to reduce anxiety-like behavior in animal models, as well as to produce anticonvulsant and sedative effects. In addition, this compound has been shown to modulate the levels of various neurotransmitters, including GABA, glutamate, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in lab experiments include its high potency and selectivity for GABA receptors. In addition, this compound has been shown to be well-tolerated in animal models, with a low incidence of side effects. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
The potential therapeutic applications of (3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone are vast, and there are many future directions for research in this area. One possible direction is the development of more selective and potent compounds that target specific subtypes of GABA receptors. Another direction is the investigation of the long-term effects of this compound on brain function and behavior. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for anxiety disorders, depression, and epilepsy.
Métodos De Síntesis
The synthesis of (3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been reported in the literature through various methods. One of the most commonly used methods involves the reaction of 3-ethylthio-1H-azepine with 3-methyl-5-(chloromethyl)oxazole in the presence of a base. This method yields the desired compound with a high yield and purity.
Aplicaciones Científicas De Investigación
(3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to possess anticonvulsant, anxiolytic, and sedative properties. In addition, this compound has shown promising results in the treatment of anxiety disorders, depression, and epilepsy.
Propiedades
IUPAC Name |
(3-ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-3-18-11-6-4-5-7-15(9-11)13(16)12-8-10(2)14-17-12/h8,11H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGROYFYRNFJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCN(C1)C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)


![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
![2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7562914.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)

![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)